N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

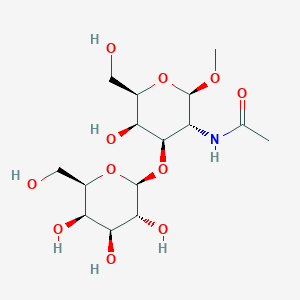

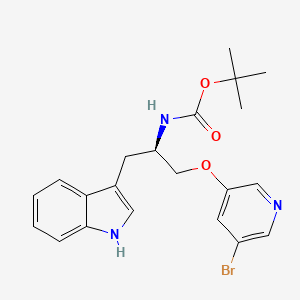

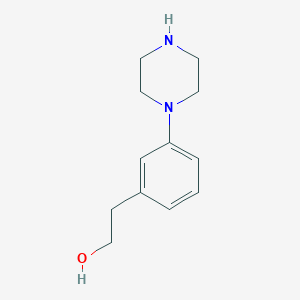

“N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA” is a compound with the molecular formula C15H27NO11 . It is also known by other names such as “Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-b-D-galactopyranose” and "N-[ (2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide" .

Molecular Structure Analysis

The molecular weight of “N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA” is 397.37 g/mol . The compound has a complex structure with multiple hydroxy, methoxy, and acetylamino groups . The InChI and SMILES strings provide a detailed representation of its molecular structure .Physical And Chemical Properties Analysis

“N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA” is a powder that is suitable for thin layer chromatography (TLC) and should be stored at 2-8°C .Scientific Research Applications

Ecotoxicological Approach

N-acetyl-β-d-glucosaminidase (NAGase), a component of “N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA”, plays a crucial role in the crustacean moulting process . It is used to monitor the moulting cycle and assess changes in the moulting process caused by stressors . This application is particularly relevant in ecotoxicological studies, where the impact of environmental stressors on crustacean species is of interest .

Organogelation

“N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA” derivatives have been found to be effective low molecular weight organogelators . These compounds can form gels in a series of polar solvents and aqueous mixtures . The presence of an alkyne functional group in these derivatives enhances their gelation properties .

Hydrogen Bonding Studies

The 3-hydroxyl group in “N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA” participates in hydrogen bonding with other sugar derivatives and with solvents . This property is important in organogelation processes and can be studied to understand the structural influence of sugar derivatives towards molecular self-assemblies .

Synthesis of Ester Derivatives

“N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA” can be used in the synthesis of ester derivatives . These derivatives have been found to be effective organogelators, especially when longer hydrocarbon chains are used for the esters .

Preventative Effects Against Celiac Disease

β-(1,4)-linked polymer of N-acetyl-D-glucosamine, a component of “N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA”, has been found to exhibit preventative effects against celiac disease . This disease is caused by gliadin-derived proteins, and the use of this compound could provide a new approach to its prevention .

Development of New Materials

The gelation properties of “N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA” derivatives make them interesting compounds for the development of new materials . These materials could have a wide range of applications, from drug delivery systems to environmental remediation technologies .

properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHIQIYWZWIPU-NNPCJPQPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate](/img/structure/B3162841.png)

![2-[[(2-methylfuran-3-carbonyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3162876.png)

![2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide](/img/structure/B3162898.png)

![N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B3162899.png)

![N-(2-fluorophenyl)-N'-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}urea](/img/structure/B3162916.png)